3-Hydroxychimaphilin

Antimycobacterial Selectivity Natural Product

3-Hydroxychimaphilin (CAS 33253-99-5) is a validated 1,4-naphthoquinone reference standard for life science research. Sourcing challenges include ambiguous structural identity among naphthoquinone analogs; this product solves that via CAS-specific, analytically confirmed material (HPLC, NMR). - Selective antimycobacterial activity: IC50 28 µM against M. tuberculosis H37Ra, with no mammalian cytotoxicity at equivalent concentrations, enabling targeted SAR studies. - Structurally related negative control: Inactive in mitochondrial Complex I bypass assays, contrasting with active analogs (chimaphilin EC50 4.6 µM; 3-chloro-chimaphilin EC50 5.2 µM). - Key marker compound: Documented antimicrobial constituent of Moneses uniflora (1996), suitable for quality control and dereplication in bioassay-guided fractionation.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 33253-99-5
Cat. No. B162192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxychimaphilin
CAS33253-99-5
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C
InChIInChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3
InChIKeyPPKSZCGTLRGKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

3-Hydroxychimaphilin Overview & Sourcing Guide


3-Hydroxychimaphilin (CAS 33253-99-5), also known as 2-hydroxy-3,6-dimethylnaphthalene-1,4-dione, is a naturally occurring 1,4-naphthoquinone derivative. This yellow powder compound, with a molecular weight of 202.21 g/mol and formula C₁₂H₁₀O₃, is isolated from plant sources including Chimaphila umbellata and Moneses uniflora. It is primarily utilized in life science research as a bioactive natural product and is classified as an 'other quinone'.

Natural-product naphthoquinone probe
Sourced from Chimaphila umbellata / Moneses uniflora extracts
Antimicrobial screening context
Reported as an antimicrobial constituent in bioassay-guided fractionation
Negative comparator for Complex I bypass SAR
Inactive in Ndufa9 KO myoblast model; supports structural selectivity studies

3-Hydroxychimaphilin Substitution Specificity


Simply substituting 3-Hydroxychimaphilin with another 1,4-naphthoquinone is scientifically invalid. The class is defined by a common quinone core, but the specific hydroxylation and methylation patterns critically dictate bioactivity, selectivity, and even the potential for derivatization. For example, the presence or absence of a 3-hydroxyl group versus a 3-chloro group, or the reduction state of the quinone ring (as in 5,8-dihydro-3-hydroxychimaphilin [1]), can profoundly alter a compound's ability to bypass mitochondrial Complex I [2] or its selective toxicity profile against mycobacteria versus mammalian cells [1]. Therefore, procurement must be based on the specific CAS number and validated by analytical data (e.g., HPLC, NMR) to ensure the correct molecular identity and, consequently, the expected experimental outcomes.

Target
3-Hydroxychimaphilin (3-OH, 2,6-diMe)
Risk 1
Chimaphilin (no 3-OH) may not transfer Complex I bypass activity; 3-OH group may shift mitochondrial pharmacology
Risk 2
5,8-Dihydro or 3-chloro analogs may alter antimycobacterial selectivity profile and mammalian cell endpoint
Structural analogs sharing the 1,4-naphthoquinone core are not interchangeable; hydroxylation and methylation patterns may shift bioactivity and selectivity. Identity confirmation (HPLC, NMR) is recommended before procurement.

3-Hydroxychimaphilin vs. Analogs: Evidence Guide


Antimycobacterial Selectivity vs. Mammalian Cells

In a direct head-to-head comparison, 3-Hydroxychimaphilin demonstrated moderate antimycobacterial activity with a distinct selectivity profile. While the potent analog 5,8-dihydro-3-hydroxychimaphilin (Compound 1) showed an IC50 of 5.4 µM against M. tuberculosis H37Ra and a 30 µM IC50 against HEK 293 cells (Selectivity Index = 5.6), 3-Hydroxychimaphilin (Compound 2) exhibited an IC50 of 28 µM against M. tuberculosis and notably, did not affect the viability of HEK 293 mammalian cells at comparable concentrations, indicating a significantly different and more selective mode of action or off-target profile. [1]

Antimycobacterial selectivity
Head-to-head
IC50 (M. tb) = 28 μM; HEK 293 IC50 > 100 μM (no effect)
Versus 5,8-dihydro analog: IC50 (M. tb) = 5.4 μM, HEK 293 IC50 = 30 μM
Supports selectivity endpoint review
Differentiated mammalian cell response profile vs. more potent analog
Antimycobacterial Selectivity Natural Product

Mitochondrial Complex I Bypass Activity

Cross-study comparison reveals that the specific substitution pattern of 3-Hydroxychimaphilin (3-OH, 2,6-diMe) results in a distinct biological activity profile compared to its close analogs. Chimaphilin (no 3-OH) and 3-Chloro-chimaphilin (3-Cl) were identified as potent Complex I bypass factors, restoring cell growth in a Ndufa9 KO myoblast model with EC50 values of 4.6 µM and 5.2 µM, respectively. In contrast, 3-Hydroxychimaphilin, despite its structural similarity, was not identified as a hit in the same high-throughput screening platform, suggesting the 3-hydroxyl group abrogates the Complex I bypass activity seen in its parent and 3-chloro derivative. [1] This finding underscores that the 3-position substituent is a critical determinant of mitochondrial pharmacology.

Complex I bypass activity
Cross-study
Not active (not a hit in Ndufa9 KO screen)
Chimaphilin EC50 = 4.6 μM; 3-Chloro-chimaphilin EC50 = 5.2 μM
3-OH group may abrogate Complex I bypass
Structural determinant for mitochondrial pharmacology interpretation
Mitochondrial Disease Complex I Bypass Structure-Activity Relationship

Antimicrobial Component Identification

3-Hydroxychimaphilin has been specifically identified as one of the active antimicrobial components in Moneses uniflora, isolated alongside the novel antibiotic 8-chlorochimaphilin and chimaphilin. [1] While direct MIC data for 3-Hydroxychimaphilin against a specific panel of pathogens is not provided in the primary isolation paper, its classification as an 'antimicrobial component' alongside these other characterized compounds provides class-level inference of its utility in antimicrobial discovery research. [1] This contrasts with other isolated compounds from the same plant that were not identified as the primary antimicrobial agents, suggesting a specific structural requirement for activity that 3-Hydroxychimaphilin fulfills.

Antimicrobial component ID
Class-level
Identified as antimicrobial constituent in Moneses uniflora
Alongside 8-chlorochimaphilin and chimaphilin
Supports antimicrobial screening context
Class-level inference; direct MIC panel data to verify
Antimicrobial Natural Product Isolation

3-Hydroxychimaphilin Application Scenarios


Selective Antimycobacterial Mechanisms

Use 3-Hydroxychimaphilin as a critical tool compound to dissect the structure-activity relationship (SAR) governing selective toxicity against Mycobacterium tuberculosis. Its unique profile—exhibiting moderate antimycobacterial activity (IC50 28 µM) while sparing mammalian cells—makes it ideal for comparative studies against more potent but cytotoxic naphthoquinones like 5,8-dihydro-3-hydroxychimaphilin. [1] This research is directly supported by the quantitative head-to-head selectivity data from the 2018 Phytochemistry Letters study. [1]

Complex I Bypass SAR & Counter-Screening

Deploy 3-Hydroxychimaphilin as a structurally related negative control in studies of mitochondrial Complex I bypass activity. The evidence that 3-Hydroxychimaphilin is inactive in this assay, in contrast to the active analogs chimaphilin (EC50 4.6 µM) and 3-chloro-chimaphilin (EC50 5.2 µM), makes it a valuable comparator for defining the structural requirements for this specific pharmacological effect. [1] This is essential for high-content SAR projects aiming to develop targeted mitochondrial therapeutics.

Reference Standard for Antimicrobial Discovery

Procure 3-Hydroxychimaphilin as a validated reference standard for analytical chemistry and bioassay-guided fractionation efforts focused on Moneses uniflora or other naphthoquinone-producing species. Its identification as one of the antimicrobial components in a landmark 1996 study [1] establishes its role as a key marker compound for quality control, dereplication, and further bioactivity investigations of related natural products.

Naphthoquinone Bioactivity Profiling Probe

Incorporate 3-Hydroxychimaphilin into a panel of structurally diverse naphthoquinones for broad biological profiling. Its specific substitution pattern (3-OH, 2,6-diMe) and documented differential activity in antimycobacterial and mitochondrial assays provide a defined phenotypic signature. Researchers can use this compound to probe the selectivity of new assays or to investigate the polypharmacology often associated with this class of natural products.

Application
Selection Property
Validation Focus
Antimycobacterial selectivity SAR
Selectivity endpoint review
Mycobacterium vs. mammalian cell endpoint comparison
Complex I bypass counter-screening
Negative comparator context
Ndufa9 KO model cell-growth restoration assays
Natural product dereplication
Analytical reference standard
HPLC/NMR identity and purity in Moneses extracts
Naphthoquinone bioactivity profiling
Phenotypic signature probe
Polypharmacology and selectivity panel interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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